Product packaging for 2-Benzofurancarboxaldehyde, 5,7-dimethyl-(Cat. No.:CAS No. 289892-02-0)

2-Benzofurancarboxaldehyde, 5,7-dimethyl-

Cat. No.: B2796969
CAS No.: 289892-02-0
M. Wt: 174.199
InChI Key: HVGQWIGNDNADOZ-UHFFFAOYSA-N
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Description

Overview of the Benzofuran (B130515) Heterocyclic System

The benzofuran heterocyclic system is a core structure in organic chemistry, characterized by a furan (B31954) ring fused to a benzene (B151609) ring. This aromatic, bicyclic structure is the foundation for a multitude of naturally occurring and synthetically derived compounds. The numbering of the atoms in the benzofuran ring begins with the oxygen atom at position 1. The fusion of the electron-rich furan ring with the stable benzene ring imparts unique chemical properties and reactivity to the molecule, making it a valuable scaffold in medicinal and materials chemistry.

Significance of Aldehyde Functionalization in Benzofuran Derivatives

The attachment of an aldehyde group (-CHO) to the benzofuran structure, particularly at the 2-position, creates a class of compounds known as 2-benzofurancarboxaldehydes. chemicalbook.com This functionalization is of great chemical importance as the aldehyde group serves as a versatile reactive handle. It allows for a wide range of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and various condensation and nucleophilic addition reactions. Consequently, 2-benzofurancarboxaldehydes are valuable intermediates in the synthesis of more complex molecules and have been utilized in the preparation of compounds like isoxazolines. chemicalbook.com

Structural Context of Alkyl Substituents on Benzofuran Ring Systems

The introduction of alkyl substituents, such as methyl groups, onto the benzene portion of the benzofuran ring can significantly modulate the molecule's electronic and steric properties. In the case of 2-Benzofurancarboxaldehyde (B45435), 5,7-dimethyl-, the methyl groups at positions 5 and 7 are electron-donating. This electronic influence can affect the reactivity of both the aromatic system and the aldehyde functional group. Furthermore, the physical presence of these groups can direct the regioselectivity of subsequent chemical reactions by creating steric hindrance. The specific positioning of these substituents is a key strategy in fine-tuning the chemical behavior and potential applications of benzofuran derivatives.

Research Landscape of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- and Related Analogs

While detailed research focusing exclusively on 2-Benzofurancarboxaldehyde, 5,7-dimethyl- is limited in publicly available scientific literature, its structural characteristics place it within a well-studied class of compounds. The broader family of substituted benzofurans has been the subject of extensive investigation, particularly in the search for new therapeutic agents. Research has shown that various benzofuran derivatives exhibit a wide range of biological activities, including potential anticancer and antimicrobial properties. ontosight.ainih.gov For example, studies on other multi-substituted benzofurans, such as certain chromenochalcones, have been conducted to evaluate their antihyperglycemic and antidyslipidemic activities. nih.gov The synthesis of such complex derivatives often employs substituted benzofurancarboxaldehydes as key starting materials or intermediates. nih.gov The primary interest in compounds like the 5,7-dimethyl variant lies in its potential as a building block for creating more complex, biologically active molecules.

Compound Data

The following tables provide key identifying and physical properties for the subject compound and its parent structure.

Table 1: Properties of 2-Benzofurancarboxaldehyde, 5,7-dimethyl-

Property Value
CAS Number 289892-02-0
Molecular Weight 174.2 g/mol
IUPAC Name 5,7-dimethyl-1-benzofuran-2-carbaldehyde
Molecular Formula C₁₁H₁₀O₂
Physical Form Pale-yellow to Yellow-brown Solid

| InChI Key | HVGQWIGNDNADOZ-UHFFFAOYSA-N |

Table 2: Properties of the Parent Compound, 2-Benzofurancarboxaldehyde

Property Value
CAS Number 4265-16-1 nih.govnist.gov
Molecular Weight 146.14 g/mol nih.govnist.gov
IUPAC Name 1-benzofuran-2-carbaldehyde nih.gov
Molecular Formula C₉H₆O₂ nist.gov
Physical Description Crystalline solid, bitter almond odour nih.gov
Boiling Point 130-131 °C at 13 mm Hg nih.gov

| Density | 1.206 g/mL at 25 °C chemicalbook.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B2796969 2-Benzofurancarboxaldehyde, 5,7-dimethyl- CAS No. 289892-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-3-8(2)11-9(4-7)5-10(6-12)13-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGQWIGNDNADOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(O2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 2 Benzofurancarboxaldehyde, 5,7 Dimethyl

Reactions Involving the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for numerous addition and condensation reactions. While specific research on the 5,7-dimethyl substituted variant is limited, its reactivity can be reliably inferred from studies on the parent compound, 2-benzofurancarboxaldehyde (B45435), and other substituted benzofuran (B130515) aldehydes.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi-bond and the formation of a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of this intermediate yields the final addition product, typically an alcohol. The reactivity of the aldehyde in 2-Benzofurancarboxaldehyde, 5,7-dimethyl- is modulated by the electronic properties of the benzofuran ring. Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the aromatic ring can delocalize the partial positive charge on the carbonyl carbon through resonance, thus reducing its electrophilicity. askfilo.com

Common nucleophiles that participate in these reactions include Grignard reagents (R-MgX), organolithium compounds (R-Li), hydrides (from sources like NaBH₄ or LiAlH₄), and cyanide ions. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile (Source)IntermediateFinal ProductProduct Type
Hydride (NaBH₄, H₂O)Alkoxide(5,7-dimethyl-1-benzofuran-2-yl)methanolPrimary Alcohol
Methylmagnesium bromide (CH₃MgBr)Alkoxide1-(5,7-dimethyl-1-benzofuran-2-yl)ethanolSecondary Alcohol
Phenyl lithium (C₆H₅Li)Alkoxide(5,7-dimethyl-1-benzofuran-2-yl)(phenyl)methanolSecondary Alcohol
Cyanide (HCN)Cyanohydrin alkoxide2-hydroxy-2-(5,7-dimethyl-1-benzofuran-2-yl)acetonitrileCyanohydrin

Condensation reactions are crucial for forming carbon-carbon bonds. The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. researchgate.netbohrium.com Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a particularly effective active methylene compound due to the high acidity of its C5 protons. The reaction with 2-Benzofurancarboxaldehyde, 5,7-dimethyl- would proceed via the formation of an intermediate adduct, which then undergoes dehydration to yield a stable arylidene derivative. mdpi.com These products are valuable intermediates in organic synthesis.

The general mechanism starts with the deprotonation of Meldrum's acid to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate eliminates a water molecule to form the final condensed product. mdpi.com

Table 2: Knoevenagel Condensation with Meldrum's Acid

Reactant 1Reactant 2Catalyst (Example)Product
2-Benzofurancarboxaldehyde, 5,7-dimethyl-Meldrum's acidPiperidine/Acetic Acid5-((5,7-dimethyl-1-benzofuran-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

2-Benzofurancarboxaldehyde, 5,7-dimethyl- readily reacts with primary amines to form Schiff bases, also known as imines. nih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. wjpsonline.com This intermediate then dehydrates, typically under mildly acidic conditions, to yield the C=N double bond of the imine. wjpsonline.com The formation of Schiff bases is a reversible reaction, and the synthesis is often carried out at a mildly acidic pH to facilitate the dehydration step without protonating the amine nucleophile, which would render it unreactive. wjpsonline.com These compounds are significant in coordination chemistry and have been studied for various applications. ajgreenchem.com

Table 3: Formation of Representative Schiff Bases

Amine ReactantReaction ConditionProduct (Schiff Base)
AnilineEthanol (B145695), refluxN-((5,7-dimethyl-1-benzofuran-2-yl)methylene)aniline
EthylamineMethanol, room temp.N-((5,7-dimethyl-1-benzofuran-2-yl)methylene)ethanamine
p-ToluidineAcetic acid (cat.), heatN-((5,7-dimethyl-1-benzofuran-2-yl)methylene)-4-methylaniline
2-AminophenolEthanol, reflux2-(((5,7-dimethyl-1-benzofuran-2-yl)methylene)amino)phenol

The aldehyde group is readily oxidized to a carboxylic acid functional group. This transformation can be achieved using a variety of common oxidizing agents. For furan-based aldehydes, oxidation can be carried out using catalysts like cobalt(II) or manganese(II) salts in the presence of dissolved oxygen. epo.org Other standard reagents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting product, 5,7-dimethyl-2-benzofurancarboxylic acid, is a valuable synthetic intermediate for pharmaceuticals and other fine chemicals. researchgate.net

Table 4: Oxidation to Carboxylic Acid

Oxidizing AgentTypical SolventProduct
Potassium permanganate (KMnO₄)Acetone/Water5,7-dimethyl-1-benzofuran-2-carboxylic acid
Jones Reagent (CrO₃/H₂SO₄)Acetone5,7-dimethyl-1-benzofuran-2-carboxylic acid
Cobalt(II) acetate (B1210297) / O₂Acetic Acid5,7-dimethyl-1-benzofuran-2-carboxylic acid

The aldehyde group can be easily reduced to a primary alcohol. This is a common and high-yielding transformation. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in alcoholic solvents like ethanol or methanol, while LiAlH₄ is a more powerful reducing agent requiring anhydrous conditions with solvents like diethyl ether or tetrahydrofuran. The product of this reaction is (5,7-dimethyl-1-benzofuran-2-yl)methanol. The reduction of the parent 2-benzofurancarboxaldehyde to 1-(benzofuran-2-yl)methanol is a known application.

Table 5: Reduction to Primary Alcohol

Reducing AgentTypical SolventProduct
Sodium borohydride (NaBH₄)Methanol/Ethanol(5,7-dimethyl-1-benzofuran-2-yl)methanol
Lithium aluminum hydride (LiAlH₄)Diethyl ether / THF(5,7-dimethyl-1-benzofuran-2-yl)methanol
Catalytic Hydrogenation (H₂/Pd-C)Ethanol(5,7-dimethyl-1-benzofuran-2-yl)methanol

Table 6: Potential Conversion to Nitrile

Reaction NameReagentsPotential Product
Schmidt ReactionHydrazoic acid (HN₃), H₂SO₄5,7-dimethyl-1-benzofuran-2-carbonitrile
Oxime Dehydration1. Hydroxylamine (B1172632) (NH₂OH) 2. Dehydrating agent (e.g., Ac₂O)5,7-dimethyl-1-benzofuran-2-carbonitrile

Reactions Involving the Benzofuran Ring System

Electrophilic Aromatic Substitution Patterns on the 5,7-dimethylbenzofuran (B12898196) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the 2-Benzofurancarboxaldehyde, 5,7-dimethyl- system, the regiochemical outcome of such reactions is governed by the combined directing effects of the substituents on the benzene (B151609) ring and the inherent reactivity of the benzofuran nucleus.

The two methyl groups at positions 5 and 7 are electron-donating groups (EDGs) and act as powerful activators for electrophilic attack. libretexts.orgmasterorganicchemistry.com They direct incoming electrophiles to the ortho and para positions relative to themselves. youtube.comleah4sci.com Conversely, the 2-carboxaldehyde group is an electron-withdrawing group (EWG), which deactivates the furan (B31954) ring towards electrophilic substitution.

Considering these effects, electrophilic attack is predicted to occur preferentially on the benzene portion of the molecule, specifically at the positions most strongly activated by the methyl groups. The potential sites for substitution are C4 and C6.

Position C6: This position is ortho to the C7-methyl group and para to the C5-methyl group. The synergistic activation from both methyl groups makes C6 the most electron-rich and sterically accessible site for electrophilic attack.

Position C4: This position is ortho to the C5-methyl group. While it is activated, the activation is less pronounced than at the C6 position.

Therefore, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation on the 2-Benzofurancarboxaldehyde, 5,7-dimethyl- core are expected to yield predominantly C6-substituted products, with C4-substituted isomers as potential minor products. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/ReactionPredicted Major ProductPredicted Minor Product
HNO₃/H₂SO₄ (Nitration)6-Nitro-2-benzofurancarboxaldehyde, 5,7-dimethyl-4-Nitro-2-benzofurancarboxaldehyde, 5,7-dimethyl-
Br₂/FeBr₃ (Bromination)6-Bromo-2-benzofurancarboxaldehyde, 5,7-dimethyl-4-Bromo-2-benzofurancarboxaldehyde, 5,7-dimethyl-
RCOCl/AlCl₃ (Acylation)6-Acyl-2-benzofurancarboxaldehyde, 5,7-dimethyl-4-Acyl-2-benzofurancarboxaldehyde, 5,7-dimethyl-

Reactivity of Alkyl Substituents (e.g., methyl groups at 5 and 7 positions)

The methyl groups at the C5 and C7 positions, being benzylic, are susceptible to side-chain reactions, primarily through free-radical pathways or strong oxidation.

Side-Chain Halogenation: The benzylic hydrogens of the methyl groups can be substituted with halogens (e.g., bromine) under free-radical conditions. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. libretexts.org Studies on the analogous 2,3-dimethylbenzofuran (B1586527) have shown that side-chain halogenation is a dominant pathway. The reaction can proceed via either a free-radical or a heterolytic (ionic) mechanism depending on the conditions, leading to halogenation on different methyl groups in that specific isomer. For 5,7-dimethylbenzofuran, a radical mechanism would be expected to form 5-(bromomethyl)- or 7-(bromomethyl)- derivatives, which are versatile intermediates for further functionalization. libretexts.orgyoutube.com

Side-Chain Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize benzylic methyl groups to carboxylic acids. libretexts.orgpearson.com For this reaction to proceed, the benzylic carbon must have at least one attached hydrogen. stackexchange.commasterorganicchemistry.com Therefore, the methyl groups at C5 and C7 of the benzofuran ring can be oxidized to the corresponding carboxylic acids. This transformation would convert the electron-donating methyl groups into electron-withdrawing carboxyl groups, significantly altering the electronic properties of the benzofuran system. Partial oxidation to the corresponding aldehydes may also be possible under controlled conditions.

Ring-Opening Reactions of the Furan Moiety

The furan ring of the benzofuran system is susceptible to cleavage under various conditions, offering a pathway to highly functionalized phenolic derivatives. These transformations often involve the cleavage of the C2–O bond.

Several methods have been developed for the ring-opening of benzofurans, which can be broadly categorized:

Oxidative Cleavage: Oxidation with reagents like m-chloroperbenzoic acid (m-CPBA) or through biomimetic systems using metalloporphyrins and H₂O₂ can lead to the formation of an initial epoxide at the C2-C3 double bond. mdpi.comresearchgate.net This unstable intermediate can rearrange or be trapped by nucleophiles, leading to ring-opened products such as 2'-hydroxyacetophenones or salicylic (B10762653) acid derivatives. researchgate.net

Transition Metal-Catalyzed Reactions: Nickel and other transition metals can catalyze the cleavage of the C2–O bond, allowing for the introduction of various groups. For instance, Ni-catalyzed reactions can lead to ring-opening arylation or alkylation.

Reductive Cleavage: Reduction with strong reducing agents like alkali metals can also effect the opening of the furan ring.

The presence of electron-donating dimethyl groups on the benzene ring would likely influence the electronic nature of the furan moiety, potentially affecting the rates and outcomes of these ring-opening reactions.

Synthesis of Complex Molecular Architectures Featuring the 2-Benzofurancarboxaldehyde, 5,7-dimethyl- Scaffold

The inherent functionality of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- makes it a valuable building block for the synthesis of more complex molecules, including hybrid compounds and macrocycles.

Hybrid Compound Synthesis (e.g., benzofuran-pyran analogs)

The aldehyde functional group at the C2 position is a key handle for derivatization. It readily participates in condensation reactions to form larger, hybrid molecular structures.

A prominent example is the Claisen-Schmidt condensation , where the benzofuran-2-carboxaldehyde reacts with an acetophenone (B1666503) or other enolizable ketone in the presence of a base (e.g., NaOH, KOH) or acid catalyst. This reaction yields a benzofuran-chalcone derivative, which is an α,β-unsaturated ketone. Chalcones are themselves an important class of bioactive molecules and serve as precursors for the synthesis of other heterocyclic systems, such as pyrimidines, pyrazoles, and flavonoids.

The general reaction scheme involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the aldehyde carbon of the benzofuran moiety. Subsequent dehydration yields the final chalcone (B49325) product. This methodology provides a straightforward route to hybrid molecules that merge the structural features of benzofuran with other aromatic or heterocyclic rings.

Table 2: Representative Claisen-Schmidt Condensation for Hybrid Synthesis

Benzofuran ReactantKetone ReactantCatalystHybrid Product Class
2-Benzofurancarboxaldehyde, 5,7-dimethyl-Acetophenoneaq. NaOH or KOHBenzofuran-Chalcone
2-Benzofurancarboxaldehyde, 5,7-dimethyl-2-Acetylpyridineaq. NaOH or KOHBenzofuran-Pyridyl Chalcone
2-Benzofurancarboxaldehyde, 5,7-dimethyl-Cyclohexanoneaq. NaOH or KOHα,α'-bis(benzofuranylidene)cyclohexanone

Incorporation into Macrocyclic Systems

The rigid, planar structure of the benzofuran unit makes it an attractive component for the construction of macrocycles, which are large cyclic molecules with diverse applications in host-guest chemistry, materials science, and pharmaceuticals.

One established strategy involves the synthesis of [1.1.1]metacyclophanes, which are calixarene-like macrocycles. In a reported synthesis, benzofuran units are linked with benzene rings via methylene bridges. leah4sci.com Although this specific example does not use the 5,7-dimethyl derivative, the synthetic route could be adapted. Such a synthesis might involve the reaction of a bis(bromomethyl) derivative of 5,7-dimethylbenzofuran with a corresponding bis(hydroxymethyl) aromatic compound under cyclization conditions. The aldehyde group of the title compound could also be utilized as a reactive point for building the linear precursors required for macrocyclization. For example, reduction to an alcohol followed by conversion to a dihalide, or participation in multi-component reactions, could generate the necessary arms for a final ring-closing step. leah4sci.com

The incorporation of the 5,7-dimethylbenzofuran scaffold into such macrocyclic architectures would impart specific conformational constraints and electronic properties to the final structure.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with a focus on the "Formation of Polymeric Materials" as requested. The generation of content, including data tables and detailed research findings, would be speculative and would not adhere to the required standards of scientific accuracy.

Further research on the polymerization of benzofuran derivatives may be necessary to explore the potential for creating polymeric materials from this and related compounds.

Spectroscopic Characterization and Structural Elucidation of 2 Benzofurancarboxaldehyde, 5,7 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 2-Benzofurancarboxaldehyde (B45435), 5,7-dimethyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, the furan (B31954) ring proton, and the two methyl groups.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group.

Aromatic Protons (H-4, H-6): The protons on the benzene (B151609) ring are expected to appear as singlets, as they are isolated from each other by the methyl and benzofuran (B130515) ring substituents. Their chemical shifts would be in the aromatic region of δ 7.0-7.8 ppm.

Furan Proton (H-3): The proton on the furan ring at position 3 is expected to be a singlet, likely appearing between δ 7.2-7.6 ppm.

Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups at positions 5 and 7. These would appear in the upfield region, generally between δ 2.3-2.6 ppm.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity
-CHO ~9.8-10.0 s (singlet)
H-3 ~7.2-7.6 s (singlet)
H-4 ~7.0-7.8 s (singlet)
H-6 ~7.0-7.8 s (singlet)
5-CH₃ ~2.3-2.6 s (singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded and is expected to appear significantly downfield, around δ 180-195 ppm.

Aromatic and Furan Carbons: The carbon atoms of the benzofuran ring system are expected to resonate in the δ 110-160 ppm region.

Methyl Carbons (-CH₃): The two methyl carbons will be the most shielded, appearing in the upfield region of the spectrum, typically between δ 20-30 ppm.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
-CHO ~180-195
C-2 ~150-155
C-3 ~115-125
C-3a ~120-130
C-4 ~120-130
C-5 ~130-140
C-6 ~120-130
C-7 ~130-140
C-7a ~150-160
5-CH₃ ~20-30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from ¹H and ¹³C NMR, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this specific molecule, minimal correlations are expected due to the substitution pattern leading to mostly singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons over two or three bonds. For instance, the aldehyde proton should show a correlation to the C-2 and C-3 carbons. The methyl protons at C-5 would show correlations to C-4, C-5, and C-6, while the methyl protons at C-7 would correlate with C-6, C-7, and C-7a. These correlations are crucial for confirming the substitution pattern.

Deuterium (B1214612) Exchange Studies

A deuterium exchange study using D₂O would be used to identify any exchangeable protons. In the case of 2-Benzofurancarboxaldehyde, 5,7-dimethyl-, there are no acidic protons like -OH or -NH that would readily exchange with deuterium. Therefore, no significant change in the ¹H NMR spectrum is expected after the addition of D₂O.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- is expected to show characteristic absorption bands.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

C-H Stretch (Aldehyde): A pair of weak to medium bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹, corresponding to the C-H stretch of the aldehyde group.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the aromatic and furan rings.

C-O Stretch (Furan): A distinct band for the C-O-C stretching of the furan ring is expected around 1050-1250 cm⁻¹.

C-H Stretch (Aromatic and Methyl): Absorptions for aromatic C-H stretches would appear above 3000 cm⁻¹, while those for the methyl C-H stretches would be just below 3000 cm⁻¹.

Predicted IR Data

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aldehyde C=O Stretch ~1680-1700 Strong
Aldehyde C-H Stretch ~2820-2850 & ~2720-2750 Weak-Medium
Aromatic C=C Stretch ~1450-1600 Medium-Weak

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Benzofurancarboxaldehyde, 5,7-dimethyl-, with a molecular formula of C₁₁H₁₀O₂, the expected molecular weight is approximately 174.2 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 174.

Fragmentation Patterns: Common fragmentation pathways for benzofurancarboxaldehydes involve the loss of the aldehyde group. A significant fragment ion would be expected at m/z = 145, corresponding to the loss of the -CHO group (M-29). Further fragmentation of the benzofuran ring system would also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule by measuring its mass with very high precision. For 2-Benzofurancarboxaldehyde, 5,7-dimethyl-, with the molecular formula C₁₁H₁₀O₂, the theoretical exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O).

This calculated value serves as a benchmark for experimental determination. An HRMS analysis of a pure sample of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- would be expected to yield a measured mass that corresponds to this theoretical value within a very narrow margin of error (typically in the parts-per-million range), thereby confirming its elemental formula.

Table 1: Theoretical Exact Mass Data for 2-Benzofurancarboxaldehyde, 5,7-dimethyl-

Parameter Value
Molecular Formula C₁₁H₁₀O₂
Theoretical Monoisotopic Mass 174.06808 Da

Note: Experimental HRMS data for this specific compound is not publicly available. The value presented is the theoretical calculated mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture and then provides mass spectral data for each component, allowing for both identification and purity assessment.

In a hypothetical GC-MS analysis, 2-Benzofurancarboxaldehyde, 5,7-dimethyl- would first travel through a GC column, eluting at a specific retention time that is dependent on the experimental conditions (e.g., column type, temperature program). A high-purity sample would ideally show a single, sharp chromatographic peak.

Upon entering the mass spectrometer, the molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. While an experimental spectrum for this specific compound is not available, a theoretical fragmentation pattern can be predicted based on the known behavior of aldehydes and benzofuran structures. libretexts.orgwhitman.edu Key expected fragmentation pathways would include:

Loss of a hydrogen radical (-H•) from the aldehyde group, leading to a strong [M-1]⁺ peak.

Loss of the formyl radical (-CHO•) , resulting in an [M-29]⁺ peak corresponding to the 5,7-dimethylbenzofuran (B12898196) cation.

Cleavage of the methyl groups (-CH₃•) , though likely less prominent than the aldehyde-related fragmentations.

Table 2: Predicted GC-MS Fragmentation Data for 2-Benzofurancarboxaldehyde, 5,7-dimethyl-

m/z (mass-to-charge ratio) Predicted Identity of Fragment
174 Molecular Ion [M]⁺
173 [M-H]⁺
145 [M-CHO]⁺
77 Phenyl or related aromatic fragments

Note: This table represents a theoretical fragmentation pattern based on general principles of mass spectrometry, as experimental data is not publicly available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and less volatile molecules. nih.gov It typically imparts less energy to the molecule compared to EI, resulting in minimal fragmentation.

When analyzed by ESI-MS in positive ion mode, 2-Benzofurancarboxaldehyde, 5,7-dimethyl- would be expected to readily form a protonated molecule, [M+H]⁺. This would appear as a prominent peak at an m/z corresponding to its molecular weight plus the mass of a proton. This technique is highly valuable for confirming the molecular weight of the compound. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion could be performed to induce fragmentation and gain further structural information. nih.gov

Table 3: Predicted ESI-MS Ion Data for 2-Benzofurancarboxaldehyde, 5,7-dimethyl-

Ion Species Predicted m/z
[M+H]⁺ (Protonated Molecule) 175.07538
[M+Na]⁺ (Sodium Adduct) 197.05733

Note: These are theoretical values. The observation of specific adducts like [M+Na]⁺ depends on the sample and solvent purity.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- could be grown, this technique would provide a wealth of structural information, including:

Exact bond lengths and bond angles within the molecule.

The planarity of the benzofuran ring system.

The conformation of the carboxaldehyde group relative to the ring.

The packing arrangement of the molecules in the crystal lattice.

This data is crucial for understanding intermolecular interactions in the solid state and for computational chemistry studies. However, there is currently no publicly available crystallographic data for 2-Benzofurancarboxaldehyde, 5,7-dimethyl-.

Other Chromatographic and Analytical Techniques (e.g., HPLC, GC for purity assessment)

Beyond GC-MS, other chromatographic techniques are routinely used to assess the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): This is a standard method for purity analysis of benzofuran derivatives. sielc.comnih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for 2-Benzofurancarboxaldehyde, 5,7-dimethyl-. A pure sample would be expected to show a single major peak at a characteristic retention time. The area of this peak, often detected by a UV detector, can be used to quantify the purity, typically aiming for >95-98% for research purposes.

Gas Chromatography (GC): As a standalone technique (without a mass spectrometer), GC with a Flame Ionization Detector (FID) is also a common and highly sensitive method for determining the purity of volatile compounds. amanote.com Similar to GC-MS, the analysis would reveal the presence of any volatile impurities as separate peaks in the chromatogram, and the relative peak areas would provide a quantitative measure of purity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-Benzofurancarboxaldehyde (B45435), 5,7-dimethyl- at the atomic level.

DFT studies are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the analysis of molecular systems. For derivatives of benzofuran (B130515), these calculations are crucial for understanding their inherent chemical nature.

The geometry of benzofuran derivatives can be optimized using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, to predict bond lengths and angles. inpressco.com For the parent compound, 2-formylbenzofuran, such calculations would reveal a planar benzofuran ring system with the aldehyde group also lying in the plane to maximize conjugation. The addition of dimethyl groups at the 5 and 7 positions is expected to cause minor distortions to the planarity of the ring and influence the orientation of the carboxaldehyde group.

The electronic structure of these molecules is often described in terms of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For many organic molecules, this gap can be calculated to understand their electronic transitions and potential as, for example, nonlinear optical materials. physchemres.org

Table 1: Representative Calculated Electronic Properties of a Benzofuran Derivative

Parameter Representative Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 3.5 D

Note: These are representative values for a benzofuran derivative and may vary for 2-Benzofurancarboxaldehyde, 5,7-dimethyl-.

The presence of the carboxaldehyde group at the 2-position introduces the possibility of rotational isomerism around the C2-C(aldehyde) bond. Computational methods can be employed to explore the potential energy surface associated with this rotation. This analysis helps in identifying the most stable conformer(s) and the energy barriers between them. For similar aromatic aldehydes, it is common to find two stable planar conformers, often referred to as O-cis and O-trans, corresponding to the orientation of the carbonyl oxygen relative to the furan (B31954) oxygen. The relative energies of these conformers are influenced by steric and electronic effects of the substituents on the benzofuran ring. The 5,7-dimethyl substitution in the target molecule would likely introduce steric hindrance that favors one conformer over the other.

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. scielo.br By computing the 1H and 13C chemical shifts for a proposed structure, a direct comparison with experimental data can be made, providing a high level of confidence in the structural assignment. For 2-Benzofurancarboxaldehyde, 5,7-dimethyl-, these calculations would predict the chemical shifts for the aldehydic proton, the aromatic protons, and the methyl protons, as well as for all the carbon atoms in the molecule. The accuracy of these predictions is generally high, with deviations from experimental values being systematic and often correctable through linear scaling. nih.gov

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts for a Substituted Benzofuran (Illustrative Example)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 155.2 154.8
C3 112.5 111.9
C3a 128.9 128.5
C4 123.1 122.7
C5 124.8 124.3
C6 121.7 121.2
C7 111.8 111.4
C7a 154.1 153.7

Note: These are illustrative values for a substituted benzofuran and are intended to demonstrate the typical accuracy of such predictions.

Molecular Modeling and Dynamics Simulations

Moving beyond the properties of the isolated molecule, molecular modeling and dynamics simulations offer insights into the behavior of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- in more complex environments, such as in the presence of a biological target.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Benzofuran derivatives have been investigated as inhibitors of various enzymes, including tubulin. mdpi.comresearchgate.net

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. A library of ligands, including 2-Benzofurancarboxaldehyde, 5,7-dimethyl-, is then docked into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a force field that estimates the binding affinity.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding of the ligand. For example, the aldehyde group of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- could act as a hydrogen bond acceptor, while the benzofuran ring system could engage in hydrophobic and pi-stacking interactions with aromatic amino acid residues in the active site. The dimethyl groups could further enhance binding by occupying hydrophobic pockets.

Table 3: Potential Interactions of a Benzofuran-based Ligand with a Protein Active Site (Hypothetical)

Interaction Type Interacting Ligand Group Interacting Amino Acid Residue(s)
Hydrogen Bond Aldehyde Oxygen Asn101, Gln136
Hydrophobic Benzofuran Ring Leu248, Val251
Hydrophobic Methyl Groups Ala316, Ile378
Pi-Stacking Benzene (B151609) Ring of Benzofuran Phe268

Note: This is a hypothetical representation of potential interactions and would need to be confirmed by specific docking studies.

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the rate-limiting step. nih.gov

The synthesis of benzofuran derivatives can proceed through various routes, and computational studies can help to understand the intricacies of these reactions. For instance, in a palladium-catalyzed synthesis of a benzofuran-2-carboxamide, the proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. mdpi.com DFT calculations can be used to model each step of this cycle, including the initial coordination of the palladium catalyst, the C-H activation step, and the final reductive elimination that forms the product. These calculations can provide insights into the role of different reagents and catalysts and can be used to optimize reaction conditions to improve yields and selectivity.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies for "2-Benzofurancarboxaldehyde, 5,7-dimethyl-" and its analogs are pivotal in establishing a correlation between the molecular structure and its physicochemical properties. These computational models are instrumental in predicting the behavior of new compounds, thereby guiding synthetic efforts and screening for desired characteristics without the need for extensive empirical testing.

The reactivity of benzofuran derivatives is intricately linked to their structural and electronic characteristics. In the case of "2-Benzofurancarboxaldehyde, 5,7-dimethyl-", the presence of the aldehyde group at the 2-position and the methyl groups at the 5- and 7-positions on the benzofuran scaffold significantly influences its reactivity.

Computational studies on related benzofuran structures reveal that the benzofuran ring system possesses distinct electronic features. For instance, the C-3 position of the benzofuran ring is noted for its electronic richness, making it susceptible to electrophilic substitution. Conversely, the proton at the C-2 position can be selectively removed through metallation. researchgate.net The introduction of an electron-withdrawing carboxaldehyde group at the C-2 position, as seen in the target molecule, is expected to modulate this reactivity. This substituent generally deactivates the furan ring towards electrophilic attack and influences the regioselectivity of reactions.

Table 1: Key Molecular Descriptors for QSPR Analysis of Substituted Benzofurans

Descriptor CategoryExamples of DescriptorsRelevance to Reactivity
Electronic Dipole Moment, HOMO/LUMO Energies, Mulliken ChargesPredicts sites for electrophilic/nucleophilic attack, kinetic stability.
Steric Molecular Volume, Surface Area, OvalityInfluences accessibility of reactive sites to reagents.
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes information about molecular size, shape, and branching.
Quantum Chemical Electron Affinity, Ionization Potential, Hardness, SoftnessProvides insights into the molecule's ability to accept or donate electrons.

This table is a representative example of descriptors used in QSPR studies for this class of compounds.

Through multiple linear regression or more advanced machine learning models, these descriptors can be correlated with experimentally determined or computationally predicted reactivity parameters, such as reaction rates or equilibrium constants. physchemres.org

Theoretical investigations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the chemical parameters of molecules like "2-Benzofurancarboxaldehyde, 5,7-dimethyl-". By solving the Schrödinger equation for the molecule, a wealth of information about its electronic structure and properties can be obtained.

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For analogous compounds like 1-benzofuran-2-carboxylic acid, DFT calculations have been successfully used to determine these parameters. researchgate.net It is anticipated that the aldehyde group in "2-Benzofurancarboxaldehyde, 5,7-dimethyl-" would lower the LUMO energy, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon.

Table 2: Predicted Electronic Properties of a Benzofuran Analog (1-benzofuran-2-carboxylic acid)

ParameterPredicted ValueUnit
HOMO Energy-6.366eV
LUMO Energy-1.632eV
HOMO-LUMO Gap4.734eV
Ionization Potential6.366eV
Electron Affinity1.632eV
Chemical Potential-3.999eV
Hardness2.367eV
Softness11.49eV⁻¹
Electrophilicity3.374eV

Data sourced from DFT calculations on 1-benzofuran-2-carboxylic acid, a structurally related compound. researchgate.net These values provide an estimate of the electronic character of the benzofuran-2-substituted scaffold.

Acid-Base Behavior: The acid-base properties of "2-Benzofurancarboxaldehyde, 5,7-dimethyl-" can also be explored computationally. The presence of the benzofuran oxygen and the carbonyl oxygen of the aldehyde group provides potential sites for protonation. The basicity of these sites can be estimated by calculating the proton affinity. Conversely, the acidity of the aldehydic proton is generally low, but the acidity of protons on the aromatic ring can be influenced by the substituents. Computational models can predict pKa values, offering a quantitative measure of the compound's acid-base behavior in various solvents. These predictions are based on thermodynamic cycles and provide valuable information for understanding the compound's behavior in different chemical environments.

Advanced Research Applications and Methodological Contributions

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

Substituted furan (B31954) and benzofuran (B130515) rings are ubiquitous structural units in pharmaceuticals and natural products, and their aldehyde derivatives are widely utilized as synthetic intermediates for constructing more complex molecular architectures. researchgate.net 2-Benzofurancarboxaldehyde (B45435), 5,7-dimethyl- serves as a critical building block, primarily through reactions involving its aldehyde functional group.

A significant application is in the synthesis of hybrid molecules that combine the benzofuran moiety with other pharmacologically important scaffolds, such as chromenes and chalcones. nih.gov For instance, it is used in the Claisen-Schmidt condensation reaction to produce benzofuran-based chromenochalcones. In this reaction, the aldehyde group of 5,7-dimethyl-2-benzofurancarboxaldehyde reacts with a substituted acetophenone (B1666503) (like an acyl chromene) under basic conditions to form an α,β-unsaturated carbonyl system, which is the core structure of a chalcone (B49325). nih.gov This strategy allows for the fusion of three distinct and biologically relevant motifs—benzofuran, chromene, and chalcone—into a single molecular entity. The resulting hybrid compounds have been investigated for a range of therapeutic activities. nih.gov

The aldehyde group provides a reactive handle for a variety of other transformations, including but not limited to:

Wittig reactions: To form alkenes, extending the carbon chain.

Reductive amination: To synthesize amines and their derivatives.

Oxidation: To produce the corresponding carboxylic acid.

Grignard and organolithium additions: To generate secondary alcohols.

These reactions underscore the compound's value as a versatile intermediate, enabling the synthesis of a diverse library of complex derivatives for further investigation in medicinal chemistry and materials science.

Development of Novel Catalytic Systems Utilizing Benzofuran Derivatives

The synthesis and functionalization of benzofurans often rely on transition-metal catalysis. thieme.deacs.org Conversely, benzofuran derivatives themselves are being explored as crucial components of ligands in novel catalytic systems, particularly in transition metal catalysis. While research specifically detailing 5,7-dimethyl-2-benzofurancarboxaldehyde as a ligand precursor is specialized, the broader class of benzofuran derivatives has shown significant promise.

Benzofuran-containing phosphines, for example, have been developed as effective ligands for transition metals like cobalt. acs.org In these systems, the benzofuran moiety is not just a structural backbone but an active participant in the catalytic cycle. The electronic properties of the benzofuran ring, including the influence of the sp²-hybridized oxygen atom, can modulate the electron density at the metal center, thereby tuning the catalyst's activity and selectivity. acs.org Studies have shown that the position of the phosphorus atom linkage to the benzofuran ring is critical for catalytic performance. acs.org

The development of efficient catalytic methods for benzofuran synthesis highlights the importance of various transition metals. These catalytic systems are essential for creating the very building blocks, like substituted benzofurans, that may later be used in other applications.

Table 1: Transition Metals in Benzofuran Synthesis and Functionalization
Transition MetalCatalyst TypeApplication in Benzofuran ChemistryReference
Palladium (Pd)Palladium-tetrakis(triphenylphosphine), (PPh₃)PdCl₂/CuIUsed in Sonogashira coupling followed by intramolecular cyclization; intramolecular Heck reactions. acs.org
Copper (Cu)CuBr, Cu(OTf)₂, Copper Iodide (cocatalyst)Catalyzes coupling/cyclization of terminal alkynes with N-tosyl-hydrazones; enantioselective [3+2] cycloadditions. nih.govrsc.org
Nickel (Ni)Ni(OTf)₂, Nickel-molybdenum sulfide (B99878)Catalyzes intramolecular nucleophilic addition for benzofuran formation; hydrogenolysis of biomass derivatives. thieme.deacs.orgmdpi.com
Rhodium (Rh)Rh-based catalystsUtilized in chemodivergent synthesis via C-H and C-C bond activation. rsc.org
Iron (Fe)FeCl₃Mediates intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring. nih.gov

Applications in Material Science and Supramolecular Chemistry

The unique photophysical properties of extended π-systems make benzofuran derivatives attractive candidates for applications in material science, particularly in optics and electronics.

Chromenochalcones for Optical Properties: As discussed, 5,7-dimethyl-2-benzofurancarboxaldehyde is a precursor to benzofuran-based chromenochalcones. nih.gov Chalcones are known for their versatile biological activities and their structure, featuring an α,β-unsaturated carbonyl group, makes them highly reactive and capable of interacting with various biological targets. rsc.org This extended conjugated system is also responsible for their optical properties. Chromenochalcones, which incorporate a chromene ring, can exhibit interesting photophysical behaviors, including fluorescence and non-linear optical (NLO) properties. The incorporation of the rigid, electron-rich benzofuran system can further modulate these properties by extending the conjugation and altering the electronic landscape of the molecule. These tailored optical properties are valuable for developing new dyes, sensors, and materials for optical devices. acs.org

Organic UV-A and Blue Light Filters: Conjugated aromatic compounds are well-known for their ability to absorb ultraviolet (UV) radiation. nih.gov Benzofuran derivatives have been specifically designed and patented for use as sunscreens, particularly as absorbers of high-energy UV-A radiation. google.com The benzofuran ring system contributes to a broad absorption spectrum, and its efficacy can be tuned by the addition of various substituents. The presence of an extended conjugated system, such as that in molecules derived from 2-benzofurancarboxaldehyde, can shift the absorption maximum towards longer wavelengths, offering protection in the UV-A (320–400 nm) and even the blue light (400–500 nm) regions of the spectrum. nih.govgoogle.com The development of novel, bio-based organic UV filters is an active area of research, driven by the need for alternatives to current filters that face environmental and health concerns. researchgate.net Benzofuran derivatives represent a promising class of compounds for these applications due to their strong absorption in the desired spectral regions and their synthetic versatility. google.com

Future Perspectives and Emerging Research Directions

Exploration of Asymmetric Synthesis Routes for Chiral Benzofuran (B130515) Aldehyde Derivatives

The development of asymmetric synthesis methods is crucial for producing enantiomerically pure compounds, which is of great significance in pharmaceuticals and material science where specific stereoisomers often exhibit desired biological activity or physical properties. kanazawa-u.ac.jp For derivatives of 2-Benzofurancarboxaldehyde (B45435), 5,7-dimethyl-, future research will focus on creating chiral centers with high stereocontrol.

Transition-metal catalysis is a powerful tool for forging chiral molecules. globethesis.com Research into palladium-catalyzed asymmetric cyclization, for instance, could yield chiral benzofuro[3,2-b]azepine frameworks from benzofuran-derived azadienes. researchgate.net Such strategies, employing chiral phosphoramidite (B1245037) ligands with palladium catalysts, have successfully produced compounds with high yields (up to 92%) and excellent enantioselectivity (up to 99% ee). globethesis.com Another promising avenue involves bifunctional urea (B33335) catalysis in [3 + 2] annulation reactions to create complex spiro[benzofuran-pyrrolidine] architectures with exceptional stereocontrol. rsc.org The application of these established catalytic systems to precursors of 5,7-dimethyl-2-benzofurancarboxaldehyde could unlock a new class of chiral aldehydes.

Furthermore, metal-free approaches are gaining traction. nih.gov Chiral guanidine (B92328) catalysts, for example, have been used for asymmetric [4+1] cyclization, providing a pathway to chiral spirooxindole frameworks with high diastereoselectivities. researchgate.net The exploration of these diverse catalytic systems will be essential for the selective synthesis of specific stereoisomers derived from 2-Benzofurancarboxaldehyde, 5,7-dimethyl-.

Catalytic SystemReaction TypePotential Chiral DerivativeReported Efficiency
Palladium / Chiral PhosphoramiditeAsymmetric [4+3] CyclizationChiral Benzofuran-fused AzepinesUp to 92% yield, >99% ee globethesis.comresearchgate.net
Quinine-derived Urea[3 + 2] AnnulationSpiro[benzofuran-pyrrolidine] StructuresUp to 98% yield, >20:1 dr, 99:1 er rsc.org
Chiral GuanidineAsymmetric [4+1] CyclizationChiral Spirooxindole FrameworksUp to >95:5 dr, 94:6 er researchgate.net
Copper / N-heterocyclic CarbeneAsymmetric SilylationChiral Hydroxycarbanion EquivalentsHigh enantioselectivity kanazawa-u.ac.jp

Development of Green Chemistry Approaches for Production and Derivatization

Adherence to the principles of green chemistry is becoming a prerequisite for modern chemical manufacturing. rsc.org Future efforts in producing and derivatizing 2-Benzofurancarboxaldehyde, 5,7-dimethyl- will focus on minimizing environmental impact by designing safer chemicals and processes.

A key area of development is the replacement of hazardous solvents. Traditional methods for synthesizing benzofurans often employ solvents like benzene (B151609) or dichloromethane. scielo.br Research has shown that greener alternatives such as acetonitrile (B52724) can provide an excellent balance between reaction conversion and selectivity while being less environmentally harmful. scielo.br Similarly, solvents like dimethyl sulfoxide (B87167) (DMSO) and ionic liquids are being explored for membrane production processes, a principle that can be extended to fine chemical synthesis. rsc.org

Another green approach involves the use of one-pot multicomponent reactions, which improve efficiency by reducing the number of steps, minimizing waste, and saving energy. researchgate.net Solid-phase reactions, sometimes accelerated by microwave irradiation, eliminate the need for bulk solvents altogether. researchgate.net For the synthesis of benzofuran cores, base-catalyzed methods, such as the Rap–Stoermer reaction using triethylamine, offer a milder and more efficient alternative to harsher conditions. nih.gov The optimization of such catalytic systems, perhaps using solid-supported bases, will be a priority for the sustainable production of 5,7-dimethyl-2-benzofurancarboxaldehyde.

Green Chemistry PrincipleTraditional ApproachEmerging Green AlternativeBenefit
Safer SolventsBenzene, Dichloromethane, DMF rsc.orgscielo.brAcetonitrile, DMSO, Ionic Liquids rsc.orgscielo.brReduced toxicity and environmental persistence. rsc.org
Atom Economy / Process EfficiencyMulti-step synthesis with purification at each stageOne-pot, multicomponent reactions researchgate.netFewer reaction vessels, less solvent waste, higher throughput.
CatalysisStoichiometric reagents, harsh acidsBase catalysts (e.g., Triethylamine), solid-supported catalysts nih.govMilder reaction conditions, easier catalyst separation and reuse.
Energy EfficiencyConventional heating requiring long reaction timesMicrowave-assisted synthesis researchgate.netRapid heating, shorter reaction times, and often higher yields. researchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize reaction conditions and ensure process safety and consistency, real-time monitoring of chemical transformations is essential. academie-sciences.fr Advanced spectroscopic techniques are being adapted for in-line analysis, providing continuous data on reactant consumption, intermediate formation, and product yield.

Fiber-optic probes coupled with Near-Infrared (NIR) or mid-infrared (FTIR-ATR) spectroscopy are particularly powerful for monitoring reactions in real-time. academie-sciences.frresearchgate.net These probes can be inserted directly into a reaction vessel, allowing for the continuous collection of spectra without disturbing the reaction. For the synthesis of 2-Benzofurancarboxaldehyde, 5,7-dimethyl-, NIR spectroscopy could track the disappearance of precursor functional groups and the appearance of the aldehyde carbonyl stretch. researchgate.net This data allows for precise determination of reaction endpoints, preventing the formation of impurities from over-reaction and optimizing energy usage.

Furthermore, benzofuran derivatives themselves can be designed as fluorescent probes. nih.gov By strategically modifying the structure of 2-Benzofurancarboxaldehyde, 5,7-dimethyl-, it may be possible to create derivatives that exhibit fluorescence upon undergoing a specific subsequent reaction. This "turn-on" fluorescence can serve as a highly sensitive method for monitoring the progress of derivatization reactions in real-time, which is particularly useful in biological imaging and high-throughput screening applications. mdpi.combath.ac.uk

Spectroscopic TechniqueMode of OperationApplication in Benzofuran SynthesisKey Advantage
Near-Infrared (NIR) SpectroscopyIn-line fiber-optic probe researchgate.netMonitoring overtone and combination bands of C-H, O-H, N-H groups.Deep penetration depth, suitable for slurries and opaque mixtures. academie-sciences.fr
FTIR-ATR SpectroscopyAttenuated Total Reflectance probe inserted in the reactor researchgate.netTracking changes in specific functional groups (e.g., C=O, C-O-C).High chemical specificity and sensitivity to changes in the liquid phase.
Fluorescence SpectroscopyMonitoring emission from a fluorescent derivative or product.Detecting reaction completion or binding events with high sensitivity. mdpi.comExtremely high sensitivity, suitable for dilute systems and imaging. bath.ac.uk
Transient Infrared Transmission Spectroscopy (TIRTS)Capturing mid-infrared spectrum of a moving process stream. researchgate.netReal-time analysis of viscous or solid materials in a process line.Applicable to continuous flow reactors and polymer processing. academie-sciences.fr

Integration with Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of experimental conditions with unprecedented speed and accuracy. chemrxiv.org For 2-Benzofurancarboxaldehyde, 5,7-dimethyl-, ML can accelerate the discovery of optimal synthesis protocols and novel derivatization pathways.

Global ML models, trained on vast chemical reaction databases like USPTO, can predict suitable reagents, catalysts, and solvents for the synthesis of benzofurans. beilstein-journals.orgiscientific.org These models can provide chemists with a ranked list of initial conditions, significantly narrowing the experimental search space. beilstein-journals.org

For fine-tuning a specific reaction, such as the synthesis or derivatization of 5,7-dimethyl-2-benzofurancarboxaldehyde, local models combined with high-throughput experimentation (HTE) are employed. beilstein-journals.org Algorithms like Bayesian Optimization (BO) are particularly effective, as they intelligently select the next set of experimental conditions to test based on previous results. beilstein-journals.org This approach efficiently explores the parameter space (e.g., temperature, concentration, catalyst loading) to find the conditions that maximize yield or selectivity, while minimizing the number of required experiments. The integration of ML with automated synthesis platforms promises a future of rapid and efficient chemical discovery and process optimization. chemrxiv.org

Machine Learning ApplicationModel/Algorithm TypeObjectiveExpected Outcome for Benzofuran Synthesis
Reaction Condition PredictionGlobal Models (e.g., Neural Networks) trained on large databases beilstein-journals.orgSuggest general reaction conditions (solvent, catalyst, temp.) for a novel reaction.Provides a reliable starting point for the synthesis of 2-Benzofurancarboxaldehyde, 5,7-dimethyl-.
Reaction OptimizationLocal Models (e.g., Bayesian Optimization, Random Forest) beilstein-journals.orgFine-tune specific parameters (concentration, time) to maximize yield.Achieves higher yield and selectivity with fewer experiments. scielo.br
Yield PredictionRegression Models beilstein-journals.orgPredict the expected yield for a given set of reaction conditions.Allows for in-silico screening of conditions before performing lab work.
Retrosynthesis PlanningTransformer-based modelsPropose novel and efficient synthetic routes to the target molecule.Discovery of alternative, potentially greener or more cost-effective pathways.

Q & A

Q. What are the established synthetic routes for 2-Benzofurancarboxaldehyde, 5,7-dimethyl-?

Methodological Answer: The synthesis typically involves functionalization of the benzofuran core. A common approach is the Vilsmeier-Haack formylation of 5,7-dimethylbenzofuran, where dimethylformamide (DMF) and phosphoryl chloride (POCl₃) are used to introduce the aldehyde group at the 2-position . Alternatively, direct oxidation of 5,7-dimethyl-2-hydroxymethylbenzofuran with oxidizing agents like pyridinium chlorochromate (PCC) can yield the aldehyde. Key steps include:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization using ¹H/¹³C NMR to confirm regioselectivity and mass spectrometry (MS) for molecular weight validation .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer: A combination of analytical techniques is required:

Technique Application Key Peaks/Data
NMR Confirm substitution patternAldehyde proton at δ 9.8–10.2 ppm; aromatic protons for methyl groups (δ 2.3–2.5 ppm)
HPLC-MS Purity assessmentMolecular ion peak at m/z 174.16 (C₁₀H₁₀O₂)
FT-IR Functional group analysisAldehyde C=O stretch at ~1700 cm⁻¹; benzofuran C-O-C at 1250–1300 cm⁻¹
Contamination by isomers (e.g., 3-methyl derivatives) must be ruled out via X-ray crystallography if ambiguity persists .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the electronic environment of the aldehyde group. Key parameters:

  • Electrostatic potential maps to identify nucleophilic attack sites.
  • Frontier molecular orbital (FMO) analysis to assess HOMO-LUMO gaps, which correlate with reactivity .
    Experimental validation involves kinetic studies with nucleophiles (e.g., hydrazines), monitored by UV-Vis or HPLC to track adduct formation .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting points)?

Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. To address this:

  • Differential Scanning Calorimetry (DSC) measures phase transitions and identifies polymorphs.
  • Recrystallization in varying solvents (e.g., ethanol vs. acetonitrile) to isolate pure forms.
    For example, reports a molecular weight of 146.14 g/mol, while older studies may lack precision due to instrumentation limits. Cross-validate using high-resolution MS .

Q. How is 2-Benzofurancarboxaldehyde, 5,7-dimethyl- utilized in medicinal chemistry research?

Methodological Answer: The aldehyde group serves as a Michael acceptor or Schiff base precursor for drug design. Applications include:

  • Antimicrobial agents : Coupling with thiosemicarbazides to form bioactive Schiff bases.
  • Anticancer scaffolds : Functionalization with amino acids to enhance cellular uptake .
    In vitro assays (e.g., MTT for cytotoxicity) should be paired with ADMET predictions to prioritize lead compounds .

Data Contradiction Analysis

Q. How to interpret conflicting toxicity thresholds reported for this compound?

Methodological Answer: The European Food Safety Authority (EFSA) classifies 2-Benzofurancarboxaldehyde derivatives as Class III flavoring agents with a threshold of 0.01 mg/kg . Discrepancies with older studies may stem from:

  • Sample matrices : Pure vs. formulated mixtures.
  • Assay sensitivity : LC-MS/MS (ppb-level detection) vs. GC-FID (ppm-level).
    Researchers should adhere to OECD guidelines for toxicity testing and validate findings against structurally analogous benzofurans .

Research Design Considerations

Q. What experimental controls are critical when studying photostability?

Methodological Answer:

  • Dark controls : To rule out thermal degradation.
  • UV light exposure : Use calibrated lamps (λ = 254–365 nm) and monitor via HPLC-PDA for degradation products.
    notes that methyl substituents enhance stability, but prolonged UV exposure may still cause aldol condensation byproducts .

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